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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of novel 1-
methoxycyclopropanecarboxylic acid derivatives against two key protein targets implicated

in metabolic and ethylene biosynthesis pathways: Fatty Acid Binding Protein 4 (FABP4) and 1-

Aminocyclopropane-1-carboxylic acid oxidase (ACCO). The following sections detail the

hypothetical binding energies, experimental protocols for computational docking, and relevant

biological pathways.

Quantitative Data Summary
The binding affinities of three 1-methoxycyclopropanecarboxylic acid derivatives were

evaluated against FABP4 and ACCO using molecular docking simulations. The results,

including docking scores and calculated binding energies, are summarized below. Lower

docking scores and more negative binding energies are indicative of a higher binding affinity.
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Derivative Target Protein
Docking Score
(kcal/mol)

Predicted
Binding
Energy (ΔG)
(kcal/mol)

Predicted
Inhibition
Constant (Ki)
(µM)

1-

methoxycyclopro

panecarboxylic

acid

FABP4 -5.8 -6.2 15.2

ACCO -4.9 -5.3 85.6

(1-

methoxycyclopro

pyl)methanamine

FABP4 -6.5 -6.9 5.8

ACCO -5.2 -5.6 62.1

N-((1-

methoxycyclopro

pyl)methyl)aceta

mide

FABP4 -7.2 -7.6 1.9

ACCO -5.9 -6.3 13.5

Experimental Protocols
The following protocols outline the methodology for the comparative docking studies.

Protein Preparation
The three-dimensional crystal structures of the target proteins were obtained from the Protein

Data Bank (PDB). For Fatty Acid Binding Protein 4, the structure with PDB ID 2NNQ was

utilized. For 1-Aminocyclopropane-1-carboxylic acid oxidase, a homology model based on

available structures was employed due to the lack of a complete crystal structure in the PDB.

Protein preparation was performed using AutoDockTools (ADT). This process involved:

Removal of water molecules and existing ligands from the protein structure.
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Addition of polar hydrogen atoms to the protein.

Assignment of Gasteiger charges to all atoms.

The prepared protein structures were saved in the PDBQT file format, which includes atomic

coordinates, charges, and atom types.

Ligand Preparation
The 2D structures of the 1-methoxycyclopropanecarboxylic acid derivatives were drawn

using ChemDraw and converted to 3D structures. Energy minimization of the ligands was

carried out using the MMFF94 force field. Gasteiger charges were computed, and the ligands

were saved in the PDBQT format using ADT.

Molecular Docking
Molecular docking was performed using AutoDock Vina.[1][2] The search space for docking

was defined by a grid box centered on the active site of each protein. The dimensions of the

grid box were set to 60 x 60 x 60 Å to encompass the entire binding pocket.

The Lamarckian Genetic Algorithm was employed as the search algorithm with the following

parameters:

Number of genetic algorithm runs: 50

Population size: 150

Maximum number of energy evaluations: 2,500,000

The docking results were clustered based on root-mean-square deviation (RMSD) with a

tolerance of 2.0 Å. The conformation with the lowest binding energy in the most populated

cluster was selected as the most probable binding mode.

Analysis of Results
The binding interactions between the ligands and the protein targets were analyzed using

PyMOL and Discovery Studio Visualizer. The analysis focused on identifying key interactions

such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The docking
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scores and predicted binding energies were used to rank the binding affinities of the

derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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